molecular formula C6H12N2O B1589269 2-Oxo-2-pyrrolidin-1-ylethanamine CAS No. 24152-95-2

2-Oxo-2-pyrrolidin-1-ylethanamine

Cat. No. B1589269
CAS RN: 24152-95-2
M. Wt: 128.17 g/mol
InChI Key: SJNAQBNIUKINQH-UHFFFAOYSA-N
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Description

2-Oxo-2-pyrrolidin-1-ylethanamine, also known by its CAS number 24152-95-2, is a compound used in proteomics research . It has a molecular formula of C6H12N2O and a molecular weight of 128.172 .


Synthesis Analysis

The synthesis of 2-Oxo-2-pyrrolidin-1-ylethanamine and its derivatives often involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts . This provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .


Molecular Structure Analysis

The molecular structure of 2-Oxo-2-pyrrolidin-1-ylethanamine consists of a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Adsorption of Rare Earth Metal Ions

2-Oxo-2-pyrrolidin-1-ylethanamine has been utilized in the synthesis of adsorbents from natural sodium alginate polymers for the adsorption of rare earth metal ions (REMs). These adsorbents demonstrate significant adsorption capacities for elements like La, Gd, Y, and Sc. The introduction of this compound into the gel matrix reduces the selectivity towards other heavy metals such as Cu, Pb, Cd, and Cr, making it particularly effective for REMs .

Wastewater Treatment

In the context of wastewater remediation, the compound’s incorporation into adsorbents aids in the tertiary stage of effluent treatment. This stage is crucial for refining effluent quality to meet stringent aquatic standards, involving techniques like solvent extraction, chemical precipitation, and adsorption .

Spectroscopic Analysis

Spectroscopic analyses have highlighted the critical involvement of functional groups present in 2-Oxo-2-pyrrolidin-1-ylethanamine, such as C=O and C–O, in the adsorption mechanisms. This suggests its potential application in spectroscopy for studying adsorption processes .

Kinetic Modeling

The compound has been used in kinetic assessments that suggest the applicability of the R–P model. This infers that the adsorption of rare earth ions onto gels can be characterized by uniform or non-uniform monolayer surface adsorption, which is essential for understanding the dynamics of adsorption processes .

Thermodynamic Evaluations

Thermodynamic evaluations of various gels against REM 3+ ions at 298.15 K have been conducted using 2-Oxo-2-pyrrolidin-1-ylethanamine. This research could pave the way for optimizing conditions for the adsorption and recovery of REMs .

Enhancement of Adsorption Properties

The compound has shown to enhance the adsorption properties of sodium alginate gel, with improved adsorption values when infused at a 1:1 ratio with the gel. This enhancement is crucial for developing more efficient adsorbents .

Selective Extraction

The selective extraction capabilities of 2-Oxo-2-pyrrolidin-1-ylethanamine-infused gels make them suitable for the separation of specific ions from a mixture. This is particularly relevant in the purification of rare earth elements from industrial effluents .

Environmental Remediation

Given its role in adsorption and selective extraction, 2-Oxo-2-pyrrolidin-1-ylethanamine can be considered for environmental remediation applications, particularly in the removal of REMs from contaminated sites .

Mechanism of Action

Target of Action

It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It is known that the compound is used in proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell to exert its effects.

Biochemical Pathways

Given its use in proteomics research , it is likely that this compound may influence protein-related pathways in the cell.

Result of Action

Given its use in proteomics research , it is likely that this compound may have effects on protein-related processes in the cell.

properties

IUPAC Name

2-amino-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-6(9)8-3-1-2-4-8/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNAQBNIUKINQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458612
Record name 2-oxo-2-pyrrolidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24152-95-2
Record name 2-oxo-2-pyrrolidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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